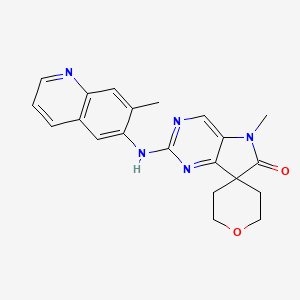

DNA-PK-IN-9

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H21N5O2 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

5'-methyl-2'-[(7-methylquinolin-6-yl)amino]spiro[oxane-4,7'-pyrrolo[3,2-d]pyrimidine]-6'-one |

InChI |

InChI=1S/C21H21N5O2/c1-13-10-16-14(4-3-7-22-16)11-15(13)24-20-23-12-17-18(25-20)21(19(27)26(17)2)5-8-28-9-6-21/h3-4,7,10-12H,5-6,8-9H2,1-2H3,(H,23,24,25) |

InChI Key |

LHGHMFGBCMNAIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C=C1NC3=NC=C4C(=N3)C5(CCOCC5)C(=O)N4C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DNA-PK-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. As a key component of the non-homologous end-joining (NHEJ) pathway, DNA-PK plays a pivotal role in maintaining genomic integrity. Its dysregulation in various cancers has made it a compelling target for therapeutic intervention, particularly in combination with DNA-damaging agents like chemotherapy and radiation. This technical guide provides a comprehensive overview of the mechanism of action of DNA-PK-IN-9, a small molecule inhibitor of DNA-PK. For the purposes of this guide, this compound is identified as the compound with CAS number 20357-25-9, also known as 4,5-Dimethoxy-2-nitrobenzaldehyde (DMNB).

Core Mechanism of Action: Inhibition of Non-Homologous End-Joining (NHEJ)

This compound exerts its biological effects by directly inhibiting the kinase activity of DNA-PK.[1][2] This inhibition disrupts the NHEJ pathway, the primary mechanism for repairing DNA double-strand breaks in human cells. The NHEJ pathway involves a series of steps initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits and activates the catalytic subunit of DNA-PK (DNA-PKcs). DNA-PKcs, a serine/threonine protein kinase, then phosphorylates various downstream targets to facilitate the processing and ligation of the DNA ends.

By inhibiting the kinase activity of DNA-PK, this compound effectively stalls this repair process. This leads to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death). This mechanism makes cancer cells, which often have a higher proliferation rate and a greater reliance on DNA repair pathways, particularly susceptible to the effects of DNA-PK inhibition.

Quantitative Data

The inhibitory potency of this compound against its primary target has been quantified in vitro. The available data is summarized in the table below.

| Compound Name | Alternative Names | CAS Number | Target | IC50 |

| This compound | 4,5-Dimethoxy-2-nitrobenzaldehyde, DMNB | 20357-25-9 | DNA-dependent protein kinase (DNA-PK) | 15 µM[1][2] |

Table 1: In Vitro Inhibitory Activity of this compound

Signaling Pathway

The signaling pathway affected by this compound is the DNA Damage Response (DDR), specifically the Non-Homologous End-Joining (NHEJ) pathway. A diagram illustrating the mechanism of action is provided below.

Caption: Inhibition of the DNA-PK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

DNA-PK Kinase Assay (In Vitro)

This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of DNA-PK.

Materials:

-

Purified DNA-PK (Ku70/80 and DNA-PKcs)

-

Biotinylated peptide substrate specific for DNA-PK

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.2 mM EGTA, 0.1 mM EDTA)

-

This compound (or other test compounds) dissolved in DMSO

-

Streptavidin-coated plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, purified DNA-PK, and the biotinylated peptide substrate.

-

Add varying concentrations of this compound (typically in a serial dilution) or DMSO (as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the in vitro DNA-PK kinase inhibition assay.

Cell Viability Assay

This assay is used to assess the cytotoxic effects of the inhibitor on cancer cells, often in combination with a DNA-damaging agent.

Materials:

-

Cancer cell line of interest (e.g., a human tumor cell line)

-

Cell culture medium and supplements

-

This compound

-

DNA-damaging agent (e.g., cisplatin)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well plates

-

Plate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound alone, the DNA-damaging agent alone, or a combination of both. Include a vehicle-treated control group.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or luminescence signal generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

-

Analyze the data to determine the effect of this compound on cell survival and its potential to sensitize cells to the DNA-damaging agent.

Selectivity Profile

In Vivo Studies

Currently, there is a lack of publicly available data from in vivo studies specifically investigating this compound (DMNB). The progression of a compound from in vitro characterization to in vivo animal models is a critical step in drug development to assess its efficacy, pharmacokinetics, and toxicity in a whole-organism context. Future research in this area would be invaluable for determining the therapeutic potential of this inhibitor.

Conclusion

This compound (DMNB) is a small molecule inhibitor of DNA-dependent protein kinase that acts by disrupting the non-homologous end-joining pathway of DNA repair. With a reported in vitro IC50 of 15 µM, it demonstrates the potential to sensitize cancer cells to DNA-damaging agents. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and other novel DNA-PK inhibitors. While the current data is promising, further studies, particularly those focused on its selectivity profile and in vivo efficacy, are necessary to fully assess the therapeutic utility of this compound.

References

The Structural Basis of DNA-PK Inhibition: A Technical Guide to DNA-PK-IN-9

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The DNA-dependent protein kinase (DNA-PK) stands as a critical gatekeeper of genomic integrity, playing a central role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs). Its pivotal function in DNA repair has made it a compelling target for therapeutic intervention, particularly in oncology, where inhibiting DNA-PK can sensitize cancer cells to radiation and chemotherapy. This technical guide delves into the structural basis of inhibition of DNA-PK by a potent and selective inhibitor, DNA-PK-IN-9, also identified as compound YK6.

Quantitative Analysis of this compound Inhibition

This compound has emerged as a highly potent inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs). The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 10.47 nM | In vitro kinase assay | [1][2] |

| Cellular Activity | Decreases γH2A.X expression | HCT-116 cells | Inferred from supplier data |

| In Vivo Efficacy | Suppresses HL-60 tumor growth (in combination with Doxorubicin) | Xenograft mouse model | Inferred from supplier data |

Table 1: Quantitative data for this compound (YK6) inhibition of DNA-PK.

The DNA-PK Signaling Pathway and Point of Intervention

DNA-PK is a serine/threonine protein kinase composed of the large catalytic subunit, DNA-PKcs, and the Ku70/80 heterodimer. The Ku heterodimer recognizes and binds to broken DNA ends, recruiting DNA-PKcs to the site of damage. This recruitment activates the kinase function of DNA-PKcs, initiating a signaling cascade that leads to the recruitment of other DNA repair factors and ultimately, the ligation of the broken DNA ends. This compound, as an ATP-competitive inhibitor, targets the kinase domain of DNA-PKcs, preventing the phosphorylation of downstream substrates and thereby disrupting the NHEJ pathway.

References

An In-depth Technical Guide on DNA-PK Inhibitor Target Engagement and Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the target engagement and binding kinetics of DNA-dependent protein kinase (DNA-PK) inhibitors. While specific quantitative data for a compound designated "DNA-PK-IN-9" is not publicly available, this document will detail the established experimental protocols and present data for other well-characterized DNA-PK inhibitors to serve as a practical reference for researchers in the field.

The DNA-PK Signaling Pathway: A Critical Target in Cancer Therapy

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3][4][5][6][7] In many cancers, tumor cells exhibit a heightened reliance on the NHEJ pathway for survival, making DNA-PK an attractive therapeutic target.[8] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies. The canonical NHEJ pathway is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits the catalytic subunit, DNA-PKcs.[1][3][5][6] This assembly activates the kinase function of DNA-PKcs, leading to the phosphorylation of various downstream targets, including itself (autophosphorylation), and facilitating the recruitment of other repair factors to ligate the broken DNA ends.[7][9]

Quantitative Assessment of DNA-PK Inhibitor Potency

The potency of a DNA-PK inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of DNA-PK by 50%. Several in vitro kinase assays are employed for this purpose.

| Inhibitor | DNA-PK IC50 (nM) | Notes |

| NU7441 (KU-57788) | 14 | Highly potent and selective inhibitor.[10] |

| AZD7648 | 0.6 | A potent and selective DNA-PK inhibitor.[10] |

| CC-115 | 13 | A dual inhibitor of DNA-PK and mTOR.[10] |

| Wortmannin | 16 | A non-selective PI3K-related kinase inhibitor.[2] |

| LY294002 | >1000 | A pan-PI3K inhibitor with weaker DNA-PK activity.[10] |

| PIK-75 | 2 | Potently inhibits both p110α and DNA-PK.[10] |

| KU-0060648 | 8.6 | A dual inhibitor of DNA-PK and PI3K.[10] |

Table 1: Biochemical Potency of Representative DNA-PK Inhibitors.

Experimental Protocols for Target Engagement and Binding Kinetics

Determining how a compound interacts with its target within a cellular context (target engagement) and the dynamics of that interaction (binding kinetics) are critical for drug development.

DNA-PK Kinase Activity Assays

These assays directly measure the enzymatic activity of DNA-PK and its inhibition.

Protocol: In Vitro DNA-PK Kinase Assay (ADP-Glo™ Assay)

This is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

-

Reaction Setup: Prepare a reaction mixture containing purified human DNA-PK enzyme, a specific peptide substrate (e.g., a p53-derived peptide), activating DNA, and ATP in a kinase reaction buffer.[11]

-

Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) or a vehicle control (DMSO) to the reaction mixture.

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[11]

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

-

-

Data Analysis: Measure the luminescence, which is directly proportional to the amount of ADP produced and thus the DNA-PK activity. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to confirm target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.

Protocol: Cellular Thermal Shift Assay (CETSA®)

-

Cell Treatment: Treat intact cells with the test compound or vehicle control and incubate to allow for target engagement.

-

Thermal Challenge: Heat the cell suspensions across a range of temperatures.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Protein Detection: Detect the amount of soluble DNA-PK in the supernatant using methods like Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble DNA-PK as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding kinetics, providing association (ka or kon) and dissociation (kd or koff) rate constants. The equilibrium dissociation constant (Kd) can be calculated from these rates (kd/ka).

| Parameter | Description | Importance |

| ka (kon) | Association rate constant (M⁻¹s⁻¹) | How quickly the inhibitor binds to DNA-PK. |

| kd (koff) | Dissociation rate constant (s⁻¹) | How quickly the inhibitor dissociates from DNA-PK. |

| Kd | Equilibrium dissociation constant (M) | The concentration of inhibitor at which 50% of DNA-PK is bound at equilibrium. A measure of binding affinity. |

| Residence Time (τ) | 1/kd (s) | The average time the inhibitor remains bound to DNA-PK. A long residence time can lead to sustained pharmacological effects.[12][13] |

Table 2: Key Parameters from Binding Kinetics Analysis.

Protocol: Surface Plasmon Resonance (SPR) Analysis

-

Immobilization: Covalently immobilize purified DNA-PK protein onto a sensor chip surface.

-

Analyte Injection: Flow a series of concentrations of the test compound (analyte) over the sensor surface.

-

Association Phase: Monitor the increase in the SPR signal as the inhibitor binds to the immobilized DNA-PK.

-

Dissociation Phase: Flow buffer over the sensor surface and monitor the decrease in the SPR signal as the inhibitor dissociates.

-

Data Analysis: Fit the association and dissociation curves to kinetic models to determine ka, kd, and calculate Kd and residence time.

Conclusion

The evaluation of target engagement and binding kinetics is a cornerstone of modern drug discovery. While specific data for this compound remains elusive in the public domain, the principles and protocols outlined in this guide provide a robust framework for the characterization of any DNA-PK inhibitor. Through a combination of in vitro kinase assays, cellular target engagement studies like CETSA®, and detailed kinetic analysis using techniques such as SPR, researchers can build a comprehensive understanding of a compound's mechanism of action, paving the way for the development of more effective and selective cancer therapeutics.

References

- 1. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]

- 4. The role of DNA-PK in aging and energy metabolism (invited review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA-PK is involved in repairing a transient surge of DNA breaks induced by deceleration of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Autophosphorylation Transforms DNA-PK from protecting to processing DNA ends - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. selleckchem.com [selleckchem.com]

- 11. promega.com [promega.com]

- 12. Structure-Kinetic Relationships that Control the Residence Time of Drug-Target Complexes: Insights from Molecular Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bellbrooklabs.com [bellbrooklabs.com]

In Vitro Kinase Assay for Determining DNA-PK Inhibitor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assay for evaluating the activity of DNA-PK inhibitors, with a focus on the conceptual compound "DNA-PK-IN-9". This document outlines the core principles of DNA-PK signaling, details experimental protocols for assessing inhibitor potency, and presents data in a structured format for clarity and comparability.

Introduction to DNA-Dependent Protein Kinase (DNA-PK)

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular response to DNA damage. It is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and a heterodimeric regulatory subunit, Ku70/80. DNA-PK plays a central role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).

The process is initiated by the Ku70/80 heterodimer recognizing and binding to the broken DNA ends. This complex then recruits the DNA-PKcs subunit. The binding of DNA-PKcs to the DNA-Ku complex activates its kinase activity. Activated DNA-PKcs then phosphorylates a variety of downstream targets, including itself (autophosphorylation), to facilitate the recruitment of other repair factors and ultimately ligate the broken DNA ends. Given its crucial role in DNA repair, DNA-PK has emerged as a promising target for cancer therapy. Inhibiting DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.

DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

The following diagram illustrates the central role of DNA-PK in the NHEJ pathway.

role of DNA-PK in non-homologous end joining

An In-depth Technical Guide on the Core Role of DNA-PK in Non-Homologous End Joining

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary pathways to repair these lesions: homologous recombination (HR) and non-homologous end joining (NHEJ). NHEJ is the predominant DSB repair pathway in human cells, particularly in non-dividing cells, and is responsible for re-ligating broken DNA ends with little to no requirement for sequence homology.[1][2] A central player in this crucial repair process is the DNA-dependent protein kinase (DNA-PK), a holoenzyme that acts as a sensor for DSBs and orchestrates the subsequent repair steps.[1][3][4] This guide provides a detailed technical overview of the multifaceted role of DNA-PK in NHEJ, its regulation, associated experimental methodologies, and its significance as a target for cancer therapy.

The Core Mechanism of DNA-PK in Canonical NHEJ

The NHEJ pathway can be broadly divided into three main stages: recognition of the DNA break, processing of the DNA ends, and ligation.[5] DNA-PK is fundamentally involved in all of these stages. The DNA-PK holoenzyme is composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[1][6]

DSB Recognition and DNA-PK Recruitment

The initial and critical step in NHEJ is the rapid detection of a DSB. This is mediated by the Ku70/80 heterodimer, an abundant nuclear protein complex that has a high affinity for free DNA ends.[5][7] Ku forms a ring-like structure that encircles the DNA, effectively protecting the ends from excessive degradation by exonucleases.[8] Once bound, Ku serves as a scaffold to recruit the DNA-PK catalytic subunit (DNA-PKcs), a large ~470 kDa serine/threonine kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[6][9][10] The interaction between the C-terminus of Ku80 and DNA-PKcs is essential for the stable assembly of the DNA-PK holoenzyme at the site of damage.[7]

Synapsis and End-Bridging

Following recruitment, the DNA-PK complexes assembled on opposing DNA ends are thought to mediate the synapsis, or tethering, of the two ends.[7][10][11] This end-bridging function is crucial for holding the broken ends in close proximity, which is a prerequisite for subsequent processing and ligation. While DNA-PKcs is involved in this process, other factors such as the XRCC4/Ligase IV/XLF complex also contribute to the stability of this synaptic complex.[11][12][13]

Activation of DNA-PKcs Kinase Activity

The kinase activity of DNA-PKcs is tightly regulated and is dependent on its association with DNA and Ku.[10][14] While DNA-PKcs has a modest basal kinase activity, its full activation is achieved upon forming the complex with Ku at a DNA end.[7][14] This activation is a pivotal event in NHEJ, as the kinase activity of DNA-PKcs is essential for the repair process.[5][10][15]

The Crucial Role of Autophosphorylation

Once activated, DNA-PKcs phosphorylates a number of substrates, including itself in a process known as autophosphorylation.[10][16] This autophosphorylation occurs at multiple sites, which are often grouped into clusters. Two major clusters that have been functionally characterized are the PQR cluster (including Ser2056) and the ABCDE cluster (Thr2609-Thr2647).[5][17]

Autophosphorylation of DNA-PKcs is not simply a feedback inhibition mechanism; it is a critical regulatory step that governs the progression of NHEJ.[18]

-

Regulation of End Accessibility: Autophosphorylation, particularly within the ABCDE cluster, induces a conformational change in DNA-PKcs.[5][19][20] This change is thought to "open up" the complex, allowing other enzymes, such as nucleases and polymerases, to access and process the DNA ends.[19]

-

Dissociation and Pathway Progression: Autophosphorylation facilitates the dissociation of DNA-PKcs from the DNA ends, which is a necessary step for the final ligation to occur.[5][19][21] Cells expressing DNA-PKcs mutants where the ABCDE cluster phosphorylation is blocked exhibit increased radiosensitivity and defects in DSB repair, highlighting the importance of this process.[2][5]

-

Pathway Choice: The phosphorylation status of DNA-PKcs can also influence the choice between DSB repair pathways.[16][18][22] For instance, blocking phosphorylation at the ABCDE cluster can inhibit homologous recombination, suggesting DNA-PK plays a role in regulating the balance between NHEJ and HR.[2][5]

DNA End Processing and the Role of Artemis

Many DSBs resulting from ionizing radiation or endogenous processes have non-ligatable ends, such as mismatched overhangs or hairpin structures.[23] These ends must be processed before ligation can occur. DNA-PK plays a key role in this by recruiting and activating the nuclease Artemis.[5][7][24]

Artemis itself has a single-strand-specific 5' to 3' exonuclease activity.[25] However, upon forming a complex with and being phosphorylated by DNA-PKcs, Artemis acquires a potent endonuclease activity.[7][25] This activated Artemis:DNA-PKcs complex is capable of opening hairpin structures, a critical step in V(D)J recombination, and processing 5' and 3' overhangs to generate ligatable ends.[25][26][27][28]

Ligation

The final step of NHEJ is the ligation of the processed DNA ends, which is carried out by the DNA Ligase IV complex, consisting of the catalytic subunit DNA Ligase IV and its cofactor XRCC4.[8][11][29] The XRCC4-like factor (XLF), also known as Cernunnos, stimulates the activity of the ligase complex, particularly on mismatched and non-cohesive ends.[11][29] While DNA-PK's direct role in the ligation step is primarily to prepare the DNA ends and then dissociate to allow the ligase complex access, its coordination of the preceding steps is indispensable for the successful completion of repair.[10]

Signaling Pathways and Regulation

The canonical NHEJ pathway is a highly coordinated process. DNA-PKcs acts as a master regulator, integrating signals and controlling the access of various factors to the DNA ends.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. How to fix DNA breaks: new insights into the mechanism of non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A structural model for regulation of NHEJ by DNA-PKcs autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Coordination of DNA–PK Activation and Nuclease Processing of DNA Termini in NHEJ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of DNA polymerase activity in human non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural analysis of DNA-PKcs: modelling of the repeat units and insights into the detailed molecular architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Non-homologous end joining - Wikipedia [en.wikipedia.org]

- 12. DNA ligase IV guides end-processing choice during nonhomologous end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure of an activated DNA-PK and its implications for NHEJ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA-PKcs and ATM Co-Regulate DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]

- 17. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]

- 18. Autophosphorylation of DNA-Dependent Protein Kinase Regulates DNA End Processing and May Also Alter Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Autophosphorylation of the Catalytic Subunit of the DNA-Dependent Protein Kinase Is Required for Efficient End Processing during DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Unraveling the Complexities of DNA-Dependent Protein Kinase Autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 22. Inhibition of Homologous Recombination by DNA-Dependent Protein Kinase Requires Kinase Activity, Is Titratable, and Is Modulated by Autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Flexible and Iterative Steps within the NHEJ Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structural analysis of the basal state of the Artemis:DNA-PKcs complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Hairpin opening and overhang processing by an Artemis/DNA-dependent protein kinase complex in nonhomologous end joining and V(D)J recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Extent to which hairpin opening by the Artemis:DNA-PKcs complex can contribute to junctional diversity in V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 27. journals.asm.org [journals.asm.org]

- 28. The role of DNA-PKcs and artemis in opening viral DNA hairpin termini in various tissues in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. DNA double strand break repair via non-homologous end-joining - PMC [pmc.ncbi.nlm.nih.gov]

Core Cellular Pathway Affected: DNA Double-Strand Break Repair via Non-Homologous End Joining (NHEJ)

An in-depth search of scientific literature and public databases reveals no specific information for a compound designated "DNA-PK-IN-9." This name does not correspond to a known, publicly documented inhibitor of the DNA-dependent protein kinase (DNA-PK). It is possible that this is an internal research compound name not yet disclosed in scientific literature, a novel agent pending publication, or an incorrect designation.

While a detailed guide on "this compound" is not possible due to the absence of data, this report provides the requested in-depth technical guide on the core cellular pathways affected by DNA-PK inhibition, using data from well-characterized, exemplary inhibitors. This guide is structured to serve the needs of researchers, scientists, and drug development professionals by summarizing the mechanism of action, quantitative data, and experimental protocols associated with targeting the DNA-PK enzyme.

The primary and most critical function of DNA-PK is to mediate the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[1][2] DSBs are among the most cytotoxic forms of DNA damage, and their improper repair can lead to genomic instability, mutations, and cell death.[2] The NHEJ pathway is the dominant DSB repair mechanism in mammalian cells, particularly outside of the S and G2 phases of the cell cycle.[3]

Inhibition of the DNA-PK catalytic subunit (DNA-PKcs) is a key strategy to disrupt this pathway. Small molecule inhibitors typically target the ATP-binding site within the kinase domain of DNA-PKcs, preventing the phosphorylation of downstream targets necessary for the completion of repair.[4]

Mechanism of NHEJ and Inhibition:

-

DSB Recognition: A DNA double-strand break is rapidly recognized and bound by the Ku70/Ku80 heterodimer, a ring-shaped protein complex that stabilizes the broken DNA ends.[5]

-

DNA-PK Holoenzyme Assembly: The Ku heterodimer recruits the large DNA-PKcs protein to the damage site, forming the active DNA-PK holoenzyme.[6] This assembly activates the serine/threonine kinase function of DNA-PKcs.[5][7]

-

End Processing and Ligation: Activated DNA-PKcs phosphorylates itself (autophosphorylation) and other downstream targets, including the nuclease Artemis.[2][8] This orchestrates the processing of the DNA ends and the recruitment of the ligation complex, consisting of XRCC4, XLF, and DNA Ligase IV, which performs the final ligation step to rejoin the broken strands.[5]

-

Effect of Inhibition: DNA-PK inhibitors block the kinase activity of DNA-PKcs. This prevents the phosphorylation events required for end processing and ligation, effectively stalling the NHEJ pathway. The DNA-PK complex remains bound to the DNA ends, physically blocking access for other repair pathways and leading to the accumulation of unresolved DSBs.[4]

Visualization of the NHEJ Pathway and DNA-PK Inhibition

Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA repair and the point of intervention for DNA-PK inhibitors.

Other Affected Cellular Pathways

By blocking a critical DNA repair pathway, DNA-PK inhibitors have significant downstream effects on other cellular processes, particularly in cancer cells which often have a high burden of DNA damage.

-

Homologous Recombination (HR): In cells with functional HR (typically in S/G2 phase), inhibiting NHEJ can lead to an increased reliance on this alternative, high-fidelity repair pathway.[9][10] This is a key mechanism exploited in CRISPR gene editing, where inhibiting DNA-PK can increase the efficiency of desired homology-directed repair events.[9][10] Conversely, some studies suggest that DNA-PK activity can actively suppress HR, so its inhibition may directly promote the HR pathway.[4]

-

Cell Cycle Checkpoints: The accumulation of unrepaired DSBs due to DNA-PK inhibition triggers the DNA Damage Response (DDR). This leads to the activation of cell cycle checkpoints, primarily at the G2/M transition, to prevent cells with damaged DNA from entering mitosis.[7]

-

Apoptosis and Senescence: If the DNA damage is too extensive to be repaired, the sustained checkpoint activation can lead to programmed cell death (apoptosis) or cellular senescence. This is the primary mechanism by which DNA-PK inhibitors sensitize cancer cells to radiation and chemotherapy, which act by inducing DSBs.[7]

-

AKT/mTOR Signaling: DNA-PK has been shown to activate the pro-survival kinase AKT in response to DNA damage.[11][12] This activation can occur through the mTORC2 complex.[12] Therefore, inhibiting DNA-PK can attenuate this pro-survival signal, further contributing to cell death in response to DNA damaging agents.[11][12]

Quantitative Data Summary

Quantitative data for DNA-PK inhibitors are crucial for assessing their potency and selectivity. The following tables summarize representative data for well-studied inhibitors, as specific data for "this compound" is unavailable.

Table 1: In Vitro Potency of Common DNA-PK Inhibitors

| Inhibitor | Target | IC50 (nM) | Assay Type |

|---|---|---|---|

| Wortmannin | DNA-PK | 16 - 120 | Kinase Assay |

| PI3K | 3.0 | Kinase Assay | |

| LY294002 | DNA-PK | 6000 | Kinase Assay |

| PI3K | 1400 | Kinase Assay | |

| NU7441 | DNA-PK | 5 | Kinase Assay |

| M3814 (Peposertib) | DNA-PK | 2.6 | Kinase Assay |

| AZD7648 | DNA-PK | 0.6 | Kinase Assay |

Data compiled from multiple sources.[11]

Table 2: Cellular Activity of DNA-PK Inhibitors

| Inhibitor | Effect | Cell Line | Concentration/Dose | Result |

|---|---|---|---|---|

| NU7441 | Radiosensitization | Various | 1 µM | Potentiates radiation-induced cell killing |

| M3814 | Chemosensitization | Various | 0.1 - 1 µM | Enhances efficacy of topoisomerase inhibitors |

| AZD7648 | PARP Inhibitor Synergy | Various | 0.1 - 1 µM | Potentiates cell killing by Olaparib |

Data represents typical findings from preclinical studies.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of DNA-PK inhibitors.

A. In Vitro DNA-PK Kinase Assay

This assay directly measures the ability of a compound to inhibit the kinase activity of purified DNA-PK.

Protocol:

-

Reaction Setup: Prepare a reaction buffer (e.g., 25 mM HEPES-KOH pH 7.9, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT).

-

Component Assembly: To each well of a 96-well plate, add purified DNA-PKcs/Ku holoenzyme, a biotinylated peptide substrate (e.g., based on a p53 phosphorylation site), and activating double-stranded DNA.

-

Inhibitor Addition: Add the DNA-PK inhibitor (e.g., this compound) at various concentrations (typically a serial dilution) and pre-incubate for 15-30 minutes at room temperature to allow for target binding.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and radiolabeled [γ-³²P]ATP. Incubate at 30°C for a defined period (e.g., 30 minutes).[12]

-

Stop Reaction: Terminate the reaction by adding a stop buffer (e.g., 30% acetic acid or EDTA).

-

Quantification: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. After washing away unincorporated [γ-³²P]ATP, measure the radioactivity of the captured peptide using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

B. Western Blot for DNA-PK Autophosphorylation

This cellular assay assesses the target engagement of a DNA-PK inhibitor by measuring the autophosphorylation of DNA-PKcs at Serine 2056 (S2056), a key marker of its activation.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line) and allow them to adhere. Pre-treat the cells with the DNA-PK inhibitor or vehicle (DMSO) for 1-2 hours.

-

Induce DNA Damage: Induce DSBs by treating cells with ionizing radiation (IR, e.g., 5-10 Gy) or a radiomimetic drug like etoposide.

-

Cell Lysis: Harvest the cells at a specific time point post-damage (e.g., 1 hour) and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate on a large SDS-polyacrylamide gel (DNA-PKcs is a large protein, ~469 kDa). Transfer the separated proteins to a PVDF membrane.[10]

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate with a primary antibody specific for phosphorylated DNA-PKcs (pS2056).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Re-probe the same membrane for total DNA-PKcs and a loading control (e.g., β-actin) to normalize the data. A potent inhibitor should show a dose-dependent reduction in the pS2056 signal compared to the vehicle control.

Visualization of an Experimental Workflow

Caption: A typical experimental workflow to evaluate the cellular activity of a DNA-PK inhibitor in combination with a DNA damaging agent.

References

- 1. Beyond DNA repair: DNA-PK function in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA-PKcs: A Multi-Faceted Player in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA-PK promotes activation of the survival kinase AKT in response to DNA damage through an mTORC2–ECT2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling a New Frontier in DNA Damage Response: The Novel Mechanism of DNA-PK-IN-9

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper delves into the innovative mechanism of DNA-PK-IN-9, a representative of a new class of DNA-dependent protein kinase (DNA-PK) inhibitors. Unlike traditional inhibitors that target the catalytic subunit, this compound employs a novel strategy by preventing the crucial interaction between the Ku70/80 heterodimer and DNA. This guide provides a comprehensive overview of this unique mechanism, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The Central Role of DNA-PK in Non-Homologous End Joining

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3][4] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which acts as the DNA-targeting component.[1][3][5][6][7]

The canonical NHEJ pathway is initiated by the rapid binding of the Ku70/80 heterodimer to the broken DNA ends.[1][3] This binding event serves two main purposes: it protects the DNA ends from degradation and recruits the DNA-PKcs to form the active DNA-PK complex.[3][7] Once assembled, the kinase activity of DNA-PKcs is stimulated, leading to the phosphorylation of itself (autophosphorylation) and other downstream targets, including Artemis and XRCC4-like factor (XLF).[3][4] This cascade of phosphorylation events facilitates the processing of the DNA ends and the final ligation by the DNA ligase IV/XRCC4 complex, completing the repair process.[1]

Due to its central role in DNA repair, DNA-PK has emerged as a promising target for anti-cancer therapeutics, particularly in combination with radiation therapy and certain chemotherapies that induce DSBs.[2][5][8][9][10][11]

A Paradigm Shift: The Novel Mechanism of this compound

Traditional DNA-PK inhibitors have primarily focused on targeting the ATP-binding site of the DNA-PKcs subunit, thereby inhibiting its kinase activity. While effective, this approach is not the only way to disrupt the NHEJ pathway. This compound represents a novel class of inhibitors, termed Ku-DNA binding inhibitors (Ku-DBi's), that act upstream by preventing the initial recognition of DNA breaks.[2][5][8][9][10]

The mechanism of action of this compound is fundamentally different: it directly interferes with the binding of the Ku70/80 heterodimer to DNA.[2][5][8][9] By blocking this initial, critical step, the entire downstream signaling cascade of the NHEJ pathway is prevented. The DNA-PKcs is not recruited to the site of damage, and consequently, its kinase activity is not stimulated.[2] This novel approach not only inhibits DNA repair but also offers a distinct pharmacological profile that may provide advantages in terms of specificity and overcoming potential resistance mechanisms associated with ATP-competitive inhibitors.

dot

Caption: Comparison of Traditional vs. Novel DNA-PK Inhibition Mechanisms.

Quantitative Analysis of Ku-DNA Binding Inhibitors

The potency of this novel class of inhibitors has been demonstrated through various in vitro assays. The following table summarizes key quantitative data for representative Ku-DNA binding inhibitors (Ku-DBi's), which serve as a proxy for this compound.

| Compound | DNA-PK IC50 (nM) | Ku-DNA Binding IC50 (nM) | Cellular NHEJ Inhibition | Reference |

| Ku-DBi 1 (X80) | 50-100 | ~250 | Yes | [8] |

| Ku-DBi 2 | <50 | ~100 | Yes | [2][9] |

| Ku-DBi 3 | 100-250 | ~500 | Yes | [2][9] |

Note: The specific compound "this compound" is used here as a representative of the Ku-DBi class. The data presented is based on published results for inhibitors with this novel mechanism of action.

Experimental Protocols

The characterization of Ku-DNA binding inhibitors involves a series of specialized assays to confirm their unique mechanism of action.

DNA-PK Kinase Activity Assay

This assay measures the ability of an inhibitor to block the catalytic activity of the DNA-PK holoenzyme.

-

Principle: The assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific peptide substrate by the DNA-PK enzyme complex.

-

Methodology:

-

The DNA-PKcs and Ku70/80 proteins are pre-incubated with the test compound (e.g., this compound) for a defined period.

-

The kinase reaction is initiated by the addition of [γ-³²P]ATP, a p53-based synthetic peptide substrate, and a 30 bp duplex DNA fragment.

-

The reaction is allowed to proceed at 37°C for 15 minutes and is then stopped by the addition of 30% acetic acid.

-

The amount of radiolabeled phosphate incorporated into the peptide substrate is quantified using a PhosphorImager.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[5]

-

In Vitro DNA-PKcs Autophosphorylation Assay

This assay specifically assesses the inhibition of DNA-PKcs autophosphorylation, a key marker of its activation.

-

Principle: The autophosphorylation of DNA-PKcs at the Serine 2056 cluster is detected by Western blot analysis using a phospho-specific antibody.

-

Methodology:

-

Reactions are set up containing DNA-PKcs, Ku70/80, and the test inhibitor.

-

The reaction is initiated by the addition of ATP and DNA.

-

Following incubation, the reaction products are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with an antibody specific for phosphorylated Ser2056 on DNA-PKcs.

-

The level of phosphorylation is quantified and compared between treated and untreated samples.[2][8]

-

Cellular Non-Homologous End Joining (NHEJ) Assay

This cell-based assay determines the effect of the inhibitor on the overall NHEJ repair pathway within a cellular context.

-

Principle: A reporter plasmid is used that requires NHEJ for the expression of a fluorescent protein. Inhibition of NHEJ leads to a decrease in the fluorescent signal.

-

Methodology:

-

Cells are transfected with a linearized reporter plasmid that contains a fluorescent protein gene (e.g., GFP) interrupted by a restriction enzyme site.

-

The cells are then treated with the test compound.

-

Successful NHEJ repair of the linearized plasmid results in the expression of the fluorescent protein.

-

The percentage of fluorescent cells is determined by flow cytometry.

-

A decrease in the percentage of fluorescent cells in the presence of the inhibitor indicates inhibition of the NHEJ pathway.

-

dot

Caption: Experimental Workflow for Characterizing this compound.

Signaling Pathway and Point of Intervention

The following diagram illustrates the DNA-PK signaling pathway in NHEJ and highlights the point of intervention for this compound compared to traditional inhibitors.

dot

Caption: DNA-PK Signaling Pathway and Points of Inhibition.

Conclusion and Future Directions

This compound and other Ku-DNA binding inhibitors represent a significant advancement in the field of DNA damage response modulation. Their novel mechanism of action, which targets the initial step of DNA break recognition by the Ku70/80 heterodimer, offers a distinct and potentially more specific approach to inhibiting the NHEJ pathway compared to traditional ATP-competitive inhibitors of DNA-PKcs. The potent in vitro and cellular activities of these compounds underscore their therapeutic potential.

Further research is warranted to explore the full pharmacological profile of this new class of inhibitors, including their selectivity, in vivo efficacy, and potential for combination therapies. The development of Ku-DNA binding inhibitors like this compound opens up new avenues for cancer treatment and provides valuable tools for dissecting the intricate mechanisms of DNA repair.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]

A Deep Dive into Ku-DNA Binding Inhibitors: A Foundational Guide

The Ku70/80 heterodimer (Ku) is a critical player in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] Its ring-like structure enables it to bind to broken DNA ends, acting as a scaffold for the recruitment of other NHEJ factors and protecting the ends from degradation.[2][3] Given its central role, Ku represents a compelling target for therapeutic intervention, particularly in oncology, to enhance the efficacy of DNA-damaging agents like radiation and chemotherapy.[1] This technical guide provides a comprehensive overview of the foundational research on Ku-DNA binding inhibitors (Ku-DBis), detailing their mechanism of action, experimental evaluation, and the signaling pathways they modulate.

Mechanism of Action and Therapeutic Rationale

Ku-DBis represent a novel class of DNA-PK inhibitors that function by directly blocking the interaction between the Ku heterodimer and DNA.[4][5] This action prevents the subsequent recruitment and activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a crucial step for the initiation of NHEJ.[6][7] By inhibiting this initial step, Ku-DBis effectively shut down the NHEJ pathway, leading to an accumulation of unrepaired DSBs. This, in turn, can trigger cell death or sensitize cancer cells to the effects of ionizing radiation and radiomimetic drugs.[4][8]

The therapeutic strategy underpinning the development of Ku-DBis is to exploit the reliance of many cancer cells on the NHEJ pathway for survival, especially those with defects in other DNA repair pathways like homologous recombination.[1] Furthermore, inhibiting NHEJ can shift the balance of DNA repair towards other pathways, which can be advantageous in specific therapeutic contexts, such as increasing the efficiency of gene insertion in CRISPR-based gene editing.[4][9]

Quantitative Analysis of Ku-DNA Binding Inhibitors

The potency of Ku-DBis is typically characterized by their half-maximal inhibitory concentration (IC50) for both Ku-DNA binding and DNA-PK kinase activity. The following tables summarize key quantitative data for representative Ku-DBis from foundational studies.

| Compound | Ku-DNA Binding IC50 (µM) | DNA-PK Inhibition IC50 (µM) | Cell Line | Reference |

| 3392 | - | 0.77 | - | [6] |

| 3395 | 2.4 | 0.77 | - | [6] |

| 3618 | - | ~1.93 (2.5-fold less active than 3392) | - | [6] |

| 3649 | - | ~1.93 (2.5-fold less active than 3392) | - | [6] |

| Compound | Ku-DNA Binding IC50 (µM) | DNA-PK Inhibition IC50 (nM) | Reference |

| 149 | >20 | 200 | [4] |

| 245 | 1.2 | 100 | [4] |

Key Experimental Protocols

The characterization of Ku-DBis involves a series of biochemical and cellular assays to determine their potency, specificity, and cellular effects.

This assay directly measures the ability of an inhibitor to disrupt the binding of purified Ku protein to a DNA probe.

-

Reaction Setup: Purified Ku70/80 heterodimer is incubated with a [32P]-labeled double-stranded DNA probe (e.g., 30-bp duplex) in a binding buffer.[6]

-

Inhibitor Addition: Test compounds (Ku-DBis) at varying concentrations are added to the reaction mixture.

-

Incubation: The reaction is incubated to allow for binding to reach equilibrium.

-

Electrophoresis: The reaction products are separated by native polyacrylamide gel electrophoresis (PAGE).[4][10]

-

Visualization and Quantification: The gel is visualized and quantified using a PhosphorImager. The amount of Ku-bound DNA is determined, and IC50 values are calculated by fitting the data to a standard binding curve using software like GraphPad Prism.[4][6]

This assay measures the kinase activity of DNA-PK, which is dependent on the Ku-DNA interaction.

-

Reaction Components: The assay mixture contains purified DNA-PK (Ku and DNA-PKcs), a synthetic peptide substrate (e.g., p53-based), and γ-[32P] ATP.[6]

-

Inhibitor Treatment: Ku-DBis are added at various concentrations.

-

Kinase Reaction: The reaction is initiated and incubated to allow for the transfer of the [32P]-phosphate group from ATP to the peptide substrate.

-

Quantification: The amount of phosphorylated peptide is quantified, and the data is used to determine the IC50 value for DNA-PK inhibition.[6]

This assay assesses the ability of inhibitors to block the joining of DNA ends in a cell-free system.

-

Substrate: A linearized plasmid DNA (e.g., 3 kbp) is used as the substrate for end-joining.[4]

-

Cell Extract: A cell-free extract prepared from NHEJ-competent cells (e.g., HEK 293) is added to the reaction, along with ATP.[4]

-

Inhibitor Addition: Test compounds are included in the reaction.

-

Analysis: The reaction products are analyzed by gel electrophoresis to visualize the formation of ligated DNA products (dimers, trimers, etc.). A decrease in the formation of these products indicates inhibition of NHEJ.[4]

To confirm that the observed cellular effects of Ku-DBis are due to the inhibition of Ku, experiments are often performed in Ku-deficient (Ku-null) cell lines.

-

Cell Treatment: Both wild-type and Ku-null cells are treated with the Ku-DBi and a DNA-damaging agent (e.g., bleomycin, etoposide, or ionizing radiation).[4][11]

-

Viability/Sensitization Assessment: Cell viability is measured using assays like the CCK-8 assay. Sensitization is observed if the combination of the inhibitor and the DNA-damaging agent results in a greater loss of viability in wild-type cells compared to the agent alone.

-

On-Target Confirmation: The lack of sensitization in Ku-null cells confirms that the inhibitor's activity is dependent on the presence of Ku.[4][9]

Signaling Pathways and Cellular Response

The inhibition of Ku-DNA binding by Ku-DBis initiates a cascade of cellular events related to the DNA damage response (DDR).

Caption: Signaling pathway initiated by DNA damage and modulated by Ku-DNA binding inhibitors.

When Ku-DBis block the NHEJ pathway, the cell can activate alternative DDR pathways, such as the one mediated by the Ataxia Telangiectasia Mutated (ATM) kinase.[8][12] This leads to the phosphorylation of key downstream targets, including p53 and the histone variant H2AX (to form γ-H2AX).[8][12] The activation of p53 can, in turn, induce cell cycle arrest or apoptosis, contributing to the cytotoxic effects of Ku-DBis in combination with DNA-damaging agents.[8]

Caption: General experimental workflow for the discovery and evaluation of Ku-DNA binding inhibitors.

The development and characterization of Ku-DBis follow a logical progression from initial screening to in vivo validation. This workflow ensures a thorough understanding of the compound's mechanism, potency, and potential as a therapeutic agent.

References

- 1. A novel small molecule inhibitor of the DNA repair protein Ku70/80 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ku (protein) - Wikipedia [en.wikipedia.org]

- 3. Destroying the ring: freeing DNA from Ku with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Impact of Optimized Ku–DNA Binding Inhibitors on the Cellular and In Vivo DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ku, a DNA repair protein with multiple cellular functions? - Cancer Research UK Cambridge Institute [cruk.cam.ac.uk]

- 8. academic.oup.com [academic.oup.com]

- 9. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Ku-DNA binding inhibitors modulate the DNA damage response in response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early-Stage Investigation of DNA-PK Inhibitor Pharmacology

Disclaimer: Publicly available pharmacological data on the specific compound DNA-PK-IN-9 (also known as compound YK6) is limited to its in vitro IC50 value. Therefore, this guide provides a comprehensive overview of the early-stage pharmacological investigation of a representative potent and selective DNA-PK inhibitor, drawing upon data and methodologies from well-characterized compounds such as AZD7648 and M3814 (Peposertib). This approach offers a robust framework for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel DNA-PK inhibitors.

Introduction to DNA-PK and its Inhibition

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2][3] DNA-PK is a holoenzyme composed of a large catalytic subunit (DNA-PKcs) and a heterodimeric regulatory subunit (Ku70/80) that recognizes and binds to broken DNA ends.[3] By inhibiting DNA-PK, cancer cells become more susceptible to the cytotoxic effects of DNA-damaging agents like radiotherapy and certain chemotherapies.[1][2] This sensitization occurs because the inhibition of DNA-PK prevents the repair of DSBs, leading to the accumulation of lethal DNA damage and subsequent cell death.[1] Several potent and selective DNA-PK inhibitors are currently in clinical development, demonstrating the therapeutic potential of this target.[3]

Core Pharmacology of a Representative DNA-PK Inhibitor

This section summarizes the key pharmacological properties of a representative, potent, and selective DNA-PK inhibitor, compiled from publicly available data on compounds like AZD7648 and M3814.

Quantitative Pharmacological Data

The following tables present a summary of the in vitro and in vivo pharmacological data for representative DNA-PK inhibitors.

Table 1: In Vitro Potency and Selectivity

| Compound | Target | IC50 (nM) | Selectivity vs. Other Kinases | Reference |

| This compound | DNA-PK | 10.47 | Data not available | MedchemExpress |

| AZD7648 | DNA-PK | 0.6 | >1000-fold vs. PI3Kα/β/δ, mTOR | [4] |

| M3814 (Peposertib) | DNA-PK | <3 | Highly selective | [1] |

| NU7441 | DNA-PK | 14 | Selective over mTOR, PI3K, ATM, ATR | [5] |

Table 2: Cellular Activity

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| AZD7648 | A549 | DNA-PK Autophosphorylation (pS2056) | IC50 | 92 nM | [4] |

| M3814 | HCT-116, FaDu | DNA-PK Autophosphorylation (pS2056) | Inhibition | Concentration-dependent | [2] |

| NU7441 | SW620 | γH2AX Foci Persistence | % Foci remaining at 16h | 41% | [6] |

| AZD7648 | A549 | Clonogenic Survival (with 2Gy IR) | Sensitization Enhancement Ratio | Not explicitly stated, but significant sensitization | [4] |

Table 3: In Vivo Pharmacology and Pharmacokinetics

| Compound | Animal Model | Tumor Type | Dosing | Key Finding | Reference |

| AZD7648 | Mouse Xenograft | FaDu | 3-100 mg/kg, p.o. | Dose-dependent tumor growth delay with radiation | [7] |

| M3814 | Mouse Xenograft | Various | Oral administration | Complete tumor regression with fractionated radiation | [1] |

| NU7441 | Mouse Xenograft | SW620 | 10-25 mg/kg, i.p. | 2-fold increase in etoposide-induced tumor growth delay | [6][8] |

| AZD7648 | Mouse | N/A | p.o. | Good bioavailability and predictable pharmacokinetics | [4] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments in the early-stage pharmacological investigation of a DNA-PK inhibitor.

In Vitro DNA-PK Kinase Activity Assay

Objective: To determine the direct inhibitory activity of a compound against the DNA-PK enzyme.

Methodology:

-

Assay Principle: A common method is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the kinase activity.[9]

-

Reagents:

-

Recombinant human DNA-PK enzyme (catalytic subunit and Ku70/80)

-

DNA-PK peptide substrate

-

ATP

-

DNA-PK activation buffer (containing sheared calf thymus DNA)

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Test compound (e.g., this compound)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

In a 384-well plate, add the test compound dilutions, DNA-PK enzyme, and the peptide substrate/DNA activator mix.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.[9]

-

Cellular Assay for DNA Damage: γH2AX Foci Formation

Objective: To assess the effect of a DNA-PK inhibitor on the repair of DNA double-strand breaks in a cellular context.

Methodology:

-

Assay Principle: γH2AX is a phosphorylated form of the histone variant H2A.X that rapidly accumulates at the sites of DSBs, forming nuclear foci that can be visualized and quantified by immunofluorescence microscopy.[6] Inhibition of DNA-PK leads to the persistence of these foci over time.

-

Reagents:

-

Cancer cell line (e.g., SW620, A549)

-

Cell culture medium and supplements

-

DNA-damaging agent (e.g., ionizing radiation, etoposide)

-

Test compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

-

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the test compound or vehicle for a specified time (e.g., 1 hour).

-

Induce DNA damage by exposing the cells to ionizing radiation or a chemical agent.

-

At various time points after damage induction (e.g., 0.5, 4, 16, 24 hours), fix, permeabilize, and block the cells.

-

Incubate with the primary anti-γH2AX antibody, followed by the fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI.

-

Capture images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.[10]

-

Clonogenic Survival Assay

Objective: To determine the ability of a DNA-PK inhibitor to sensitize cancer cells to the cytotoxic effects of DNA-damaging agents.

Methodology:

-

Assay Principle: This assay measures the ability of a single cell to grow into a colony. A decrease in the number of colonies formed after treatment with a DNA-damaging agent in the presence of a DNA-PK inhibitor indicates radiosensitization or chemosensitization.

-

Reagents:

-

Cancer cell line

-

Cell culture medium and supplements

-

Test compound

-

DNA-damaging agent (e.g., ionizing radiation)

-

Crystal violet staining solution

-

-

Procedure:

-

Plate a known number of cells into multi-well plates.

-

Allow the cells to attach for a few hours.

-

Treat the cells with the test compound or vehicle.

-

Shortly after, expose the cells to various doses of the DNA-damaging agent.

-

Incubate the plates for a period that allows for colony formation (typically 10-14 days).

-

Fix the colonies with a suitable fixative (e.g., methanol) and stain with crystal violet.

-

Count the number of colonies (typically containing >50 cells).

-

Calculate the surviving fraction for each treatment condition and plot the survival curves.[11][12]

-

In Vivo Tumor Xenograft Studies

Objective: To evaluate the in vivo efficacy of a DNA-PK inhibitor in combination with a DNA-damaging therapy in a preclinical tumor model.

Methodology:

-

Assay Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound, alone and in combination with a standard therapy like radiation, on tumor growth is monitored.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line for implantation (e.g., SW620, FaDu)

-

Test compound formulated for in vivo administration (e.g., oral gavage)

-

Radiation source or chemotherapeutic agent

-

Calipers for tumor measurement

-

-

Procedure:

-

Implant a known number of cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle, test compound alone, radiation alone, combination).

-

Administer the test compound according to a defined schedule and route.

-

Deliver the DNA-damaging therapy (e.g., a single or fractionated dose of radiation to the tumor).

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).[6][13]

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair and the point of inhibition by a DNA-PK inhibitor.

Experimental Workflow Diagram

Caption: A representative workflow for the early-stage preclinical investigation of a DNA-PK inhibitor.

References

- 1. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A specific inhibitor of protein kinase CK2 delays gamma-H2Ax foci removal and reduces clonogenic survival of irradiated mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of DNA-PK Inhibition on Cellular Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Its central role in maintaining genomic integrity has made it a compelling target in oncology. Inhibition of DNA-PK can potentiate the effects of DNA-damaging agents like radiotherapy and chemotherapy, and in some contexts, induce cancer cell death as a monotherapy. This technical guide provides an in-depth overview of the effects of DNA-PK inhibition on cellular proliferation, with a focus on the molecular mechanisms, experimental assessment, and relevant signaling pathways. While specific data for a compound designated "DNA-PK-IN-9" is not publicly available, this guide leverages data from well-characterized DNA-PK inhibitors to illustrate the profound impact of targeting this kinase.

Introduction to DNA-PK and its Role in Cellular Proliferation

The DNA-dependent protein kinase is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[1] The Ku heterodimer recognizes and binds to broken DNA ends, recruiting and activating DNA-PKcs.[1] This complex then orchestrates the NHEJ pathway to repair the break.[1] Beyond its canonical role in DNA repair, DNA-PK is also implicated in other crucial cellular processes that influence proliferation, including cell cycle progression, transcriptional regulation, and the maintenance of telomeres.[2]

Dysregulation of DNA-PK is a common feature in many cancers, where its overexpression is often associated with resistance to therapy and poor prognosis. By inhibiting DNA-PK, cancer cells become more susceptible to the cytotoxic effects of therapies that induce DNA DSBs. Furthermore, inhibiting DNA-PK can disrupt cell cycle checkpoints and, in some cases, trigger apoptotic pathways, thereby directly impeding cellular proliferation.

Quantitative Effects of DNA-PK Inhibitors on Cellular Proliferation

The potency of DNA-PK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for both the enzyme's kinase activity and for cellular proliferation. The following tables summarize publicly available data for several well-studied DNA-PK inhibitors, which serve as representative examples of the effects of targeting this kinase.

| Inhibitor | Target(s) | DNA-PK IC50 (nM) | Cell Proliferation IC50 (nM) | Cell Line | Reference |

| AZD-7648 | DNA-PK | 0.6 | Not specified | Various | [3] |

| NU7441 | DNA-PK | 14 | Not specified | Various | [4] |

| CC-115 | DNA-PK, mTOR | 13 (DNA-PK) | 138 | PC-3 | [3] |

| BEZ235 | PI3K, mTOR, DNA-PK | Potent vs. DNA-PK | Not specified | Various | [5] |

| NU7026 | DNA-PK | 230 | Not specified | Various | [3] |

Table 1: In vitro potency of selected DNA-PK inhibitors.

| Inhibitor | Cell Line | Treatment Conditions | Effect on Cell Cycle | Effect on Apoptosis | Reference |

| AZD-7648 | CML and AML cell lines | 10-200 µM | G0/G1 arrest | Induction of apoptosis | [6] |

| NU7441 | HT1080 and HeLa cells | 20 µM (NU7441), 50 µM (NU7026) for 24-48h | Cell cycle arrest | Induction of cell death | [7] |

| BEZ235 | Irradiated human cancer cells | In combination with radiation | G2/M arrest | Promotes senescence | [5] |

Table 2: Cellular effects of selected DNA-PK inhibitors on proliferation, cell cycle, and apoptosis.

Key Signaling Pathways Modulated by DNA-PK Inhibition

The inhibition of DNA-PK impacts several critical signaling pathways that regulate cell proliferation, survival, and death.

The Non-Homologous End Joining (NHEJ) Pathway

The primary mechanism of action for DNA-PK inhibitors in sensitizing cells to DNA damaging agents is through the blockade of the NHEJ pathway. This leads to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest, senescence, or apoptosis.

The p53-Mediated Apoptosis and Cell Cycle Arrest Pathway

DNA-PK can phosphorylate and regulate the tumor suppressor protein p53. Inhibition of DNA-PK can influence p53-dependent pathways, leading to cell cycle arrest or apoptosis, particularly in the presence of DNA damage.

Experimental Protocols for Assessing the Effects of DNA-PK Inhibition

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of a DNA-PK inhibitor on cell viability.

Materials:

-

Cells of interest

-

96-well plates

-

Complete culture medium

-

DNA-PK inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the DNA-PK inhibitor in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle-only controls.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[3]

Materials:

-

Cells treated with DNA-PK inhibitor

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at 4°C for at least 30 minutes (or overnight).

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cells with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting and quantifying apoptosis.[5]

Materials:

-

Cells treated with DNA-PK inhibitor

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest and wash cells as described for cell cycle analysis.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blotting for Phosphorylated Signaling Proteins

This protocol is for detecting changes in the phosphorylation status of key signaling proteins.[8]

Materials:

-

Cell lysates from treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-DNA-PK, anti-phospho-p53, anti-total-DNA-PK, anti-total-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in lysis buffer and quantify protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-